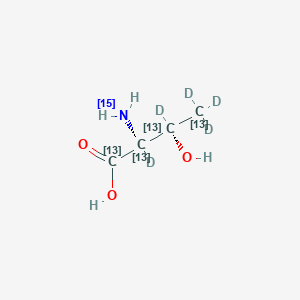
L-Proline-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline-13C5 is a stable isotope-labeled compound of L-Proline, where all five carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Proline-13C5 is synthesized through a series of chemical reactions that incorporate carbon-13 into the proline structure The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving advanced techniques such as isotope exchange and catalytic reactions. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity and chemical purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as pyrroline-5-carboxylate.
Reduction: It can be reduced to form hydroxyproline.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under controlled conditions.
Major Products
The major products formed from these reactions include derivatives of proline, such as hydroxyproline, pyrroline-5-carboxylate, and various substituted proline compounds.
Applications De Recherche Scientifique
L-Proline-13C5 is extensively used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It helps in studying protein structure and function, as well as in metabolic labeling experiments.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of proline-containing drugs.
Industry: It is employed in the synthesis of labeled peptides and proteins for various industrial applications.
Mécanisme D'action
L-Proline-13C5 exerts its effects by participating in biochemical pathways similar to natural L-Proline. It is incorporated into proteins and peptides, allowing researchers to track its movement and interactions within biological systems. The labeled carbon atoms provide a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline-1-13C: Contains a single carbon-13 isotope.
L-Proline-13C5,15N: Contains both carbon-13 and nitrogen-15 isotopes.
L-Proline-2,5,5-d3: Contains deuterium atoms instead of carbon-13.
Uniqueness
This compound is unique due to the complete labeling of all five carbon atoms with carbon-13. This provides a more comprehensive and detailed analysis in NMR studies compared to partially labeled compounds. Its high isotopic purity and chemical stability make it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
120.094 g/mol |
Nom IUPAC |
(2S)-(2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
ONIBWKKTOPOVIA-JRGPAWSWSA-N |
SMILES isomérique |
[13CH2]1[13CH2][13C@H](N[13CH2]1)[13C](=O)O |
SMILES canonique |
C1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)










![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
